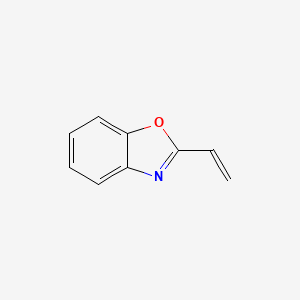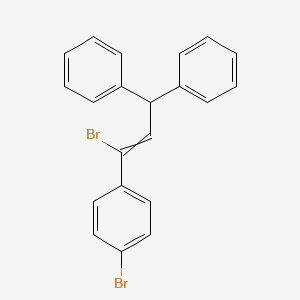
1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms and a diphenylprop-1-enyl group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(1-bromo-3,3-diphenylprop-1-enyl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a benzenonium intermediate, followed by the removal of a proton to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes Friedel-Crafts alkylation to introduce the diphenylprop-1-enyl group, followed by bromination to attach the bromine atoms at specific positions on the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine-substituted positions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine yields brominated derivatives, while nucleophilic substitution with NaOH can produce phenol derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic reactions. The compound’s bromine atoms and aromatic structure allow it to participate in a range of chemical transformations, influencing the pathways and intermediates formed during reactions .
Comparaison Avec Des Composés Similaires
1-Bromo-3-iodobenzene: This compound also contains a bromine atom attached to a benzene ring but differs in the presence of an iodine atom instead of a second bromine.
4-Bromo-2-nitrotoluene: This compound has a bromine atom and a nitro group attached to the benzene ring, offering different reactivity and applications.
Uniqueness: 1-Bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene is unique due to its specific substitution pattern and the presence of the diphenylprop-1-enyl group.
Propriétés
Formule moléculaire |
C21H16Br2 |
|---|---|
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
1-bromo-4-(1-bromo-3,3-diphenylprop-1-enyl)benzene |
InChI |
InChI=1S/C21H16Br2/c22-19-13-11-18(12-14-19)21(23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H |
Clé InChI |
UWSXSYDPVLHLHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C=C(C2=CC=C(C=C2)Br)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


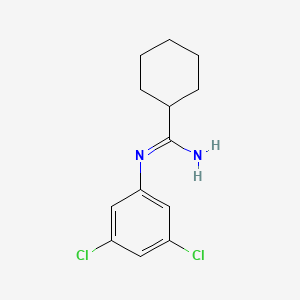

![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
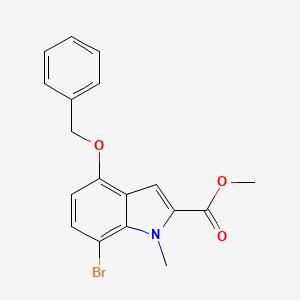
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
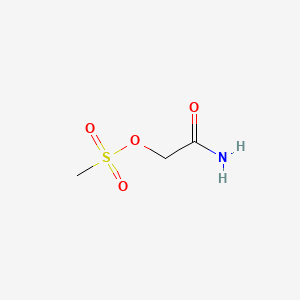
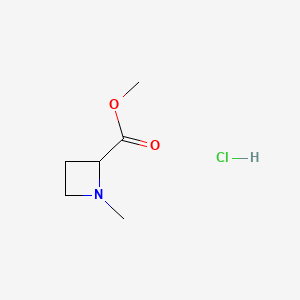
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
